ethyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate
Description
This quinoline derivative features a multi-substituted scaffold:
- Position 2: A 3-methoxyphenyl group, contributing electron-donating effects and influencing aromatic interactions.
- Position 6: An ethyl carboxylate (–COOEt), enhancing solubility and metabolic stability compared to free carboxylic acids.
Quinoline derivatives are widely studied for pharmacological applications, including P-glycoprotein (P-gp) inhibition and antimicrobial activity . The strategic placement of fluorine and methoxy groups in this compound suggests optimized interactions with biological targets, such as ATP-binding cassette transporters or enzymes requiring π-π stacking .
Properties
IUPAC Name |
ethyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-11-12-22-20(14-18)25(15-24(29-22)17-7-6-8-19(13-17)33-2)35-16-26(31)30-23-10-5-4-9-21(23)28/h4-15H,3,16H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQYOGVGSYNEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, functional group modifications, and esterification. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the fluorophenyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds.
Scientific Research Applications
Ethyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Quinoline-Based Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Table 2: Comparative Physicochemical Data
*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).
- Key Observations :
- The 2-fluorophenyl carbamoyl group in the target compound enhances hydrogen-bond acceptor capacity compared to simple esters (e.g., 6a), improving P-gp binding .
- 3-Methoxyphenyl at position 2 provides moderate electron-donating effects, balancing the electron-withdrawing fluorine and ester groups for optimal π-π interactions .
- Ethyl carboxylate at position 6 offers better metabolic stability than methyl esters, as seen in and .
Biological Activity
Ethyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a novel compound belonging to the quinoline class, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of the specified compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a quinoline core substituted with various functional groups. The presence of a fluorophenyl group and methoxy substituents suggests potential interactions with biological targets.
Research indicates that quinoline derivatives can exert their biological effects through multiple mechanisms:
- Inhibition of Kinases : Many quinoline derivatives act as inhibitors of specific kinases, which are crucial in signaling pathways related to cancer progression. For instance, compounds similar to this compound have shown activity against c-Met kinase, a target implicated in tumor growth and metastasis .
- Anti-proliferative Effects : In vitro studies have demonstrated that quinoline derivatives can inhibit the proliferation of various cancer cell lines. The compound's structural features may enhance its potency against specific cancer types .
In Vitro Assays
The biological activity of this compound has been evaluated through various in vitro assays. Key findings include:
- Cytotoxicity Against Cancer Cell Lines :
-
Selectivity Profiles :
- Structure-activity relationship studies revealed that modifications in the quinoline scaffold could enhance selectivity for certain kinases while minimizing off-target effects. For example, the introduction of specific substituents was correlated with improved selectivity for c-Met over other kinases .
-
Mechanism of Action :
- Preliminary investigations suggest that the compound may inhibit cell proliferation by inducing apoptosis and interfering with cell cycle progression. Further studies are needed to elucidate the precise molecular pathways involved.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances potency by stabilizing interactions with target proteins.
- Functional Group Importance : The methoxy group appears to play a vital role in enhancing solubility and bioavailability, contributing to the overall efficacy of the compound.
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Fluorine | Increased potency | Enhances binding affinity to target kinases |
| Methoxy | Improved solubility | Aids in cellular uptake |
| Carbamoyl | Modulates selectivity | Influences interaction with biological targets |
Case Studies
Several studies have highlighted the potential of quinoline derivatives similar to this compound:
- c-Met Inhibition : A study demonstrated that derivatives containing similar scaffolds effectively inhibited c-Met kinase activity, leading to reduced tumor growth in xenograft models .
- Anti-inflammatory Properties : Other quinoline derivatives have shown promise as COX-2 inhibitors, suggesting that modifications in the structure could yield compounds with dual anti-cancer and anti-inflammatory properties .
Q & A
Q. What are the recommended synthetic routes for ethyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the quinoline core via cyclization reactions. For example, a modified Conrad-Limpach reaction may be employed using ethyl acetoacetate and substituted anilines under acidic conditions. Subsequent functionalization steps include:
- Coupling Reactions : Introducing the 2-fluorophenyl carbamoyl methoxy group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
- Esterification : Ethyl carboxylate installation at position 6 using ethanol under acidic or basic catalysis.
Critical reaction parameters: - Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive substituents.
- Catalysts : Ceric ammonium nitrate (CAN) or potassium tert-butoxide (KOtBu) enhances yields in cyclization and coupling steps .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates in SNAr reactions.
Yields typically range from 60–85%, with purity confirmed via HPLC.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorophenyl protons at δ 7.1–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the quinoline core .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~505.16).
- X-ray Crystallography : Resolves stereochemical ambiguities; bond angles and torsion angles confirm spatial arrangement of substituents (e.g., dihedral angles between quinoline and phenyl rings) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies, particularly regarding antimicrobial efficacy?
- Methodological Answer : Discrepancies often arise from assay variability. A systematic approach includes:
- Standardized Assays : Replicate studies using CLSI/MIC guidelines for antimicrobial testing.
- Control Compounds : Compare with known inhibitors (e.g., ciprofloxacin) to calibrate potency.
- Metabolic Stability : Assess compound degradation in assay media via LC-MS; instability in PBS or DMEM may falsely reduce observed activity .
- Membrane Permeability : Use Caco-2 cell models to evaluate efflux ratios, as poor permeability may mask intrinsic activity.
For example, conflicting MIC values (8–64 µg/mL) against S. aureus may reflect differences in bacterial strain virulence or compound solubility .
Q. What computational methods predict the compound’s interaction with biological targets like kinase enzymes?
- Methodological Answer : Molecular modeling strategies include:
- Docking Studies (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR2). Prioritize poses with hydrogen bonds to hinge regions (e.g., quinoline N···backbone NH).
- Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) using AMBER/CHARMM force fields. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA/GBSA).
- QSAR Models : Corrogate substituent effects (e.g., fluorophenyl groups enhance hydrophobic interactions; methoxy improves solubility but reduces affinity) .
Validation via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) confirms predicted IC50 trends.
Q. How does modifying substituents (e.g., fluorine, methoxy) influence the compound’s pharmacokinetic and pharmacodynamic profiles?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Fluorine Substituents : Enhance metabolic stability (blocks CYP450 oxidation) and bioavailability (logP ~3.5 vs. ~2.8 for non-fluorinated analogs).
- Methoxy Groups : Improve aqueous solubility (cLogP reduction by ~0.5 units) but may reduce CNS penetration due to increased polarity.
- Ethyl Carboxylate : Facilitates prodrug strategies; hydrolysis in vivo releases active carboxylic acid metabolites .
Example Optimization : Replacing the 3-methoxyphenyl with a 3-trifluoromethyl group increased VEGFR2 inhibition (IC50: 0.8 nM vs. 12 nM) but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
